

# The Versatile Synthon: (Tributylstannyl)methanol in the Art of Total Synthesis

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## Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698

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## Introduction: The Power of a Hydroxymethyl Anion Equivalent

In the intricate world of total synthesis, the ability to strategically introduce functional groups with high precision is paramount. Among the myriad of reagents available to the modern organic chemist, organostannanes have carved out a significant niche, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.<sup>[1]</sup> **(Tributylstannyl)methanol**, a colorless oil with the chemical formula  $C_{13}H_{30}OSn$ , stands out as a particularly valuable building block.<sup>[1]</sup> Its unique structure, combining a reactive tributylstannyl group with a versatile hydroxymethyl moiety, allows it to function as a stable and storable equivalent of the highly reactive and synthetically challenging hydroxymethyl anion ( $-\text{CH}_2\text{OH}$ ).<sup>[1]</sup> This attribute enables the direct and efficient introduction of a hydroxymethyl group onto a wide array of organic scaffolds, a transformation of immense importance in the synthesis of complex, biologically active molecules.<sup>[1]</sup> This application note will provide an in-depth exploration of the applications of **(tributylstannyl)methanol** in total synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

## Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is crucial for its effective and safe use in the laboratory.

Property	Value
CAS Number	27490-33-1
Molecular Formula	C <sub>13</sub> H <sub>30</sub> OSn
Molecular Weight	321.09 g/mol
Appearance	Colorless to light yellow clear liquid
Boiling Point	110 °C at 0.01 Torr[2][3]
Solubility	Soluble in common organic solvents (e.g., chloroform, dichloromethane)
Storage	Store in a cool, dark place (<15°C) under an inert atmosphere (e.g., argon)

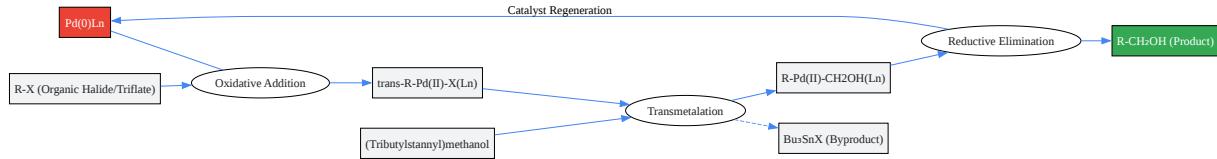
**(Tributylstanny)methanol** is sensitive to air, light, heat, and moisture.[2] Therefore, it is imperative to handle and store it under an inert atmosphere to prevent degradation and ensure its reactivity is preserved.[2][4]

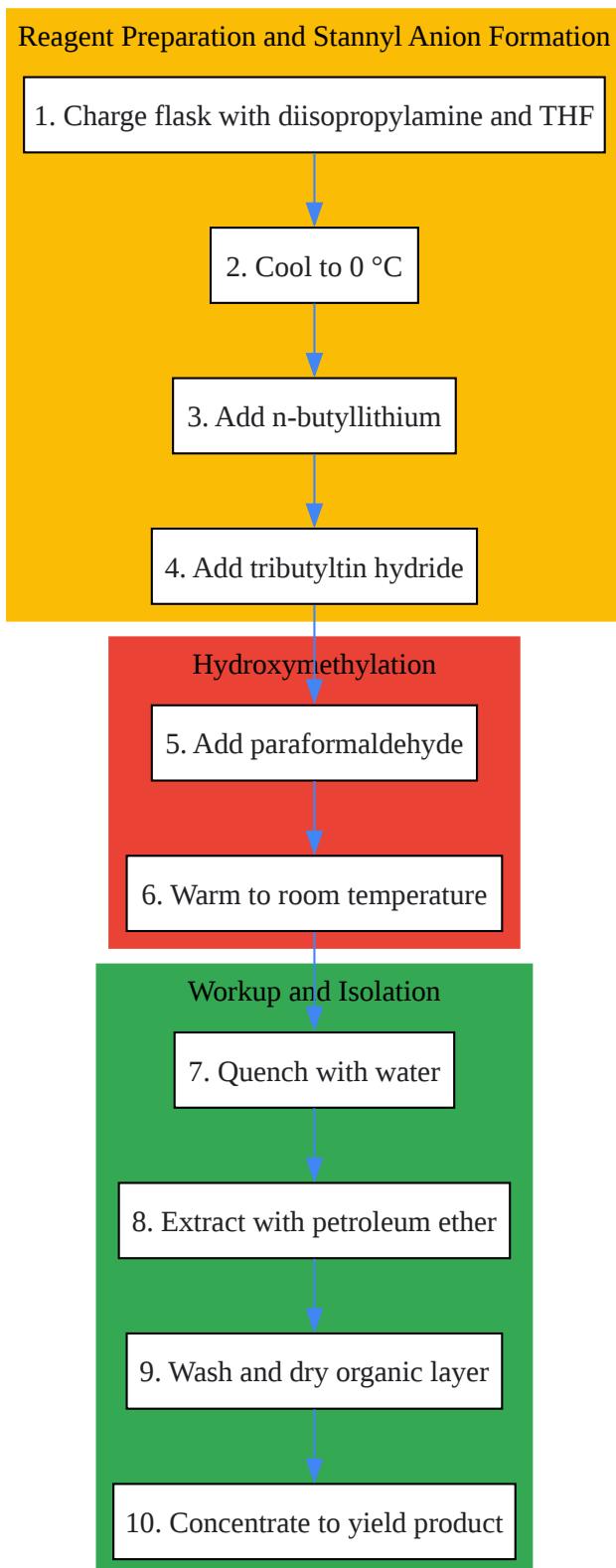
## Core Application: The Stille Cross-Coupling Reaction

The primary utility of **(tributylstanny)methanol** lies in its participation in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[1][2] In this reaction, the tributylstanny group facilitates the transfer of the hydroxymethyl group to an organic halide or triflate, effectively installing a primary alcohol functional group that can be further elaborated.[1]

## Mechanistic Overview

The catalytic cycle of the Stille reaction involving **(tributylstanny)methanol** is a well-established process consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]





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Figure 2: Workflow for the synthesis of **(tributylstanny)methanol**.

## Protocol 2: Stille Cross-Coupling of an Aryl Bromide with (Tributylstanny)methanol

This is a general procedure that may require optimization for specific substrates. [5] Materials:

- Aryl bromide
- **(Tributylstanny)methanol**
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Anhydrous 1,4-dioxane or toluene
- Saturated aqueous potassium fluoride solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- To a flame-dried Schlenk flask, add the aryl bromide (1.0 equivalent), **(tributylstanny)methanol** (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
- Evacuate and backfill the flask with argon (repeat three times).
- Add anhydrous 1,4-dioxane or toluene via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and stir vigorously with a saturated aqueous potassium fluoride solution for 1 hour to precipitate the tin byproducts.
- Filter the mixture through a pad of Celite, washing with ethyl acetate.

- Transfer the filtrate to a separatory funnel and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Beyond the Hydroxymethyl Group: Further Functionalization

The utility of **(tributylstannyl)methanol** is not limited to the direct introduction of a hydroxymethyl group. The primary alcohol can be readily functionalized prior to or after the cross-coupling reaction, expanding its synthetic potential.

- Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. [1]\* Protection: The alcohol can be protected with a variety of protecting groups, allowing for subsequent reactions at the tin center or elsewhere in the molecule. [1]\* Generation of  $\alpha$ -Alkoxyethylolithium Reagents: The protected derivatives of **(tributylstannyl)methanol** can be transmetalated with an organolithium reagent to generate  $\alpha$ -alkoxyethylolithium reagents, which are valuable for the formation of primary alcohols. [1][6]

## Stereospecific Transformations

For syntheses requiring precise stereochemical control, chiral derivatives of **(tributylstannyl)methanol** can be employed. Studies have shown that enantiomerically pure (S)-tributylstannyl[D<sub>1</sub>]methanol undergoes Stille cross-coupling with retention of configuration, yielding enantiomerically pure products. [1][5][7] This demonstrates the potential for stereospecific transfer of the chiral hydroxymethyl group, a significant advantage in asymmetric synthesis.

## Conclusion

**(Tributylstannyl)methanol** has firmly established itself as a versatile and reliable reagent in the total synthesis of complex organic molecules. Its ability to function as a hydroxymethyl anion equivalent in the powerful Stille cross-coupling reaction has streamlined the synthesis of

numerous natural products and their analogues. The straightforward protocols for its synthesis and application, coupled with the potential for further functionalization and stereospecific transformations, ensure that **(tributylstanny)methanol** will continue to be a valuable tool in the arsenal of synthetic organic chemists. As the quest for novel and intricate molecular architectures continues, the strategic application of this powerful synthon will undoubtedly contribute to future breakthroughs in drug discovery and materials science.

## References

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